(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15873413
InChI: InChI=1S/C6H11ClO3/c7-3-5-1-4(8)2-6(9)10-5/h4-6,8-9H,1-3H2/t4-,5+,6?/m1/s1
SMILES:
Molecular Formula: C6H11ClO3
Molecular Weight: 166.60 g/mol

(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol

CAS No.:

Cat. No.: VC15873413

Molecular Formula: C6H11ClO3

Molecular Weight: 166.60 g/mol

* For research use only. Not for human or veterinary use.

(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol -

Specification

Molecular Formula C6H11ClO3
Molecular Weight 166.60 g/mol
IUPAC Name (4R,6S)-6-(chloromethyl)oxane-2,4-diol
Standard InChI InChI=1S/C6H11ClO3/c7-3-5-1-4(8)2-6(9)10-5/h4-6,8-9H,1-3H2/t4-,5+,6?/m1/s1
Standard InChI Key FKGBHDMAIUNVOB-XSYQQOMZSA-N
Isomeric SMILES C1[C@H](CC(O[C@@H]1CCl)O)O
Canonical SMILES C1C(CC(OC1CCl)O)O

Introduction

Structural and Stereochemical Features

Core Molecular Architecture

The compound belongs to the tetrahydropyran (oxane) family, characterized by a six-membered oxygen-containing ring with two hydroxyl groups and one chloromethyl substituent. The IUPAC name (4R,6S)-6-(chloromethyl)oxane-2,4-diol precisely defines its stereochemistry:

  • 4R configuration: The hydroxyl group at position 4 adopts the R orientation.

  • 6S configuration: The chloromethyl group at position 6 exhibits S stereochemistry .

The SMILES notation C1[C@H](CC(O[C@@H]1CCl)O)O encodes this stereochemical arrangement, confirming the chair conformation typical of tetrahydropyrans .

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Registry Number714963-27-6
Molecular FormulaC₆H₁₁ClO₃
Molecular Weight166.60 g/mol
IUPAC Name(4R,6S)-6-(chloromethyl)oxane-2,4-diol

Synthesis and Manufacturing

Key Synthetic Pathways

The compound serves as a precursor in multi-step syntheses, particularly for statin side chains. Patent EP1620423B1 details a high-yield route involving:

  • Oxidation: Conversion of (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol to (4R,6S)-6-(chloromethyl)-4-hydroxyoxan-2-one (CAS 391218-14-7) via selective oxidation of the 2-hydroxyl group .

  • Cyanation: Reaction with potassium cyanide substitutes the chlorine atom with a nitrile group, yielding (4R,6S)-6-(cyanomethyl)-4-hydroxyoxan-2-one, a direct intermediate for statin synthesis .

This process achieves stereochemical retention through carefully controlled reaction conditions, avoiding racemization at the 4R and 6S centers .

Industrial-Scale Considerations

  • Solvent Systems: Inert solvents like tetrahydrofuran (THF) or dichloromethane (DCM) facilitate the oxidation step .

  • Temperature Control: Reactions typically proceed at 0–25°C to prevent thermal degradation .

  • Yield Optimization: Patent data report >85% yield for the cyanation step when using excess KCN in dimethylformamide (DMF) .

Physicochemical Properties

Stability and Reactivity

  • Hydroxyl Group Reactivity: The 2- and 4-hydroxyl groups participate in hydrogen bonding, influencing solubility in polar solvents like water and methanol .

  • Chloromethyl Substituent: The C-Cl bond (bond energy ~339 kJ/mol) renders this group susceptible to nucleophilic substitution, a key feature exploited in downstream derivatization .

Pharmaceutical Applications

Role in Statin Synthesis

The compound is a pivotal intermediate in manufacturing rosuvastatin, a leading HMG-CoA reductase inhibitor. Its transformation into the nitrile derivative enables subsequent steps to form the statin’s pharmacophoric side chain .

Table 2: Key Derivatives and Applications

DerivativeCAS NumberApplication
(4R,6S)-6-(Cyanomethyl)-4-hydroxyoxan-2-one391218-14-7Rosuvastatin side chain precursor
Rosuvastatin Impurity 222391218-14-7Quality control standard

Regulatory Considerations

As a process intermediate, (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol falls under ICH Q11 guidelines for pharmaceutical development, requiring strict control of stereochemical purity (>99.5% enantiomeric excess) .

Analytical Characterization Methods

Chromatographic Techniques

  • HPLC: Reverse-phase C18 columns with UV detection at 210 nm effectively separate stereoisomers .

  • Chiral GC: Cyclodextrin-based columns resolve enantiomeric impurities to <0.1% .

Mass Spectrometry

  • ESI-MS: Predicted [M+H]⁺ ion at m/z 167.6 with characteristic chlorine isotope pattern (3:1 ratio for M:M+2) .

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